2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate
Overview
Description
2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate is an organic compound with the molecular formula C20H17BrO3. It is a derivative of phenyl acetate, where the phenyl group is substituted with two methyl groups at the 2 and 4 positions, and the acetate group is linked to a 1-bromo-2-naphthyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate typically involves the esterification of 2,4-dimethylphenol with 1-bromo-2-naphthol in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl rings.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the naphthyl group can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the de-brominated compound.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted naphthyl derivatives.
Scientific Research Applications
2,4-dimethylphenyl [(1-bromo-2-naphthyl)oxy]acetate has applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine atom and the ester linkage play crucial roles in its reactivity and binding affinity. The pathways involved include nucleophilic substitution and ester hydrolysis, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylphenyl acetate: Lacks the naphthyl and bromine groups, resulting in different reactivity and applications.
1-bromo-2-naphthyl acetate: Similar structure but without the dimethylphenyl group, affecting its chemical properties and uses.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2-(1-bromonaphthalen-2-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-13-7-9-17(14(2)11-13)24-19(22)12-23-18-10-8-15-5-3-4-6-16(15)20(18)21/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZKKAEQBMHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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